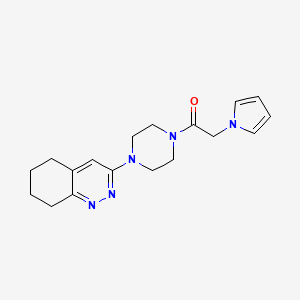

2-(1H-pyrrol-1-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Descripción

The compound 2-(1H-pyrrol-1-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone features a pyrrole moiety connected via an ethanone bridge to a piperazine ring substituted with a tetrahydrocinnolin group. This structure combines aromatic heterocycles (pyrrole, cinnoline) with a flexible piperazine linker, making it a candidate for diverse biological interactions. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in analogous compounds .

Propiedades

IUPAC Name |

2-pyrrol-1-yl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c24-18(14-21-7-3-4-8-21)23-11-9-22(10-12-23)17-13-15-5-1-2-6-16(15)19-20-17/h3-4,7-8,13H,1-2,5-6,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQJRVXWNXRJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(1H-pyrrol-1-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 324.43 g/mol. The structure features a pyrrole ring and a piperazine moiety, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O |

| Molecular Weight | 324.43 g/mol |

| IUPAC Name | 2-(1H-pyrrol-1-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone |

| CAS Number | Not available |

Anticancer Properties

Research indicates that compounds similar to 2-(1H-pyrrol-1-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone exhibit significant anticancer activity. A study demonstrated that derivatives with a piperazine ring showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. In vitro studies have shown that related compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine-based compounds and evaluated their anticancer efficacy. The compound 2-(1H-pyrrol-1-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone was highlighted for its potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics.

Study 2: Neuroprotective Mechanism

A research article in Neuropharmacology examined the neuroprotective effects of pyrrole derivatives. The study found that the compound could reduce levels of reactive oxygen species (ROS) in neuronal cultures exposed to toxic agents. This suggests a protective mechanism that could be beneficial in treating neurodegenerative disorders.

Comparación Con Compuestos Similares

Characterization

Common techniques across analogs include:

- Spectroscopy : IR, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR for functional group and structural confirmation .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 538 for compound 7b) .

- Elemental Analysis : Validation of purity (e.g., C, H, N, S percentages) .

Structural Comparison with Analogous Compounds

Core Scaffold Variations

Key Observations :

- Tetrazole vs.

- Piperazine Substitutions: Allyl (), methyl (), or tetrahydrocinnolin groups influence steric bulk and electronic properties. The tetrahydrocinnolin’s fused bicyclic system may enhance rigidity and receptor selectivity.

- Bicyclic Moieties: Tetrahydrocinnolin (target) vs.

Pharmacological and Functional Comparisons

Receptor Binding and Activity

- 5-HT6 Antagonists: Compounds like 3f () with pyridinyl-piperazine show serotonin receptor antagonism. The target compound’s tetrahydrocinnolin group may similarly target CNS receptors but with altered affinity.

- Psychoactive Analogues: TH-PHP/TH-PVP () exhibit stimulant properties via monoamine reuptake inhibition. The target compound’s pyrrole-piperazine scaffold could modulate similar pathways.

- Kinase Inhibition: Cinnoline derivatives are explored in anticancer research; the tetrahydrocinnolin substituent may confer kinase inhibitory activity .

Bioactivity Data (Representative Examples)

Physicochemical Properties

Solubility and Lipophilicity

Molecular Weight and Flexibility

- Target Compound: MW ~380–400 g/mol (estimated), with moderate rigidity from the tetrahydrocinnolin.

- Analogues : TH-PVP (MW ~275 g/mol, ) is smaller and more flexible, favoring blood-brain barrier penetration.

Q & A

Q. Which crystallographic techniques elucidate its 3D structure and conformational flexibility?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths/angles and confirms stereochemistry. Synchrotron radiation enhances resolution for low-symmetry crystals. Pair with solid-state NMR to analyze dynamic behavior (e.g., piperazine ring puckering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.